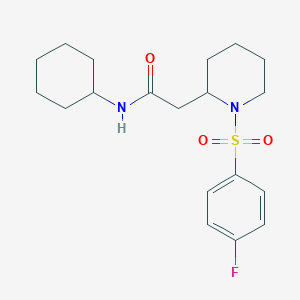

N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Research in pharmacokinetics and metabolism explores how compounds are absorbed, distributed, metabolized, and excreted in the body. For instance, studies on acetaminophen, a well-known pain reliever, reveal insights into the metabolism of drugs through pathways such as sulfation and glucuronidation, highlighting the roles of enzymes like cytochrome P450 and sulfotransferase (SULT) in drug metabolism (Isaac V. Cohen et al., 2018; M. Linakis et al., 2018). These findings are crucial for understanding the metabolism of complex compounds and could inform the research applications of "N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide" by suggesting metabolic pathways that might be relevant for its study.

Molecular Imaging

Molecular imaging studies, such as those involving the use of positron emission tomography (PET) radiopharmaceuticals, offer insights into the non-invasive measurement of enzymatic activity in diseases like cancer. For example, research on [18F]DASA-23, a novel PET radiopharmaceutical, targets pyruvate kinase M2, an enzyme involved in glycolysis and overexpressed in cancer cells, demonstrating the potential for imaging tumor metabolism and possibly guiding therapy (C. Beinat et al., 2020). This area of research provides a framework for exploring the applications of new compounds in imaging metabolic processes in various diseases.

Drug Metabolism and Genotypic Effects

The interplay between genetics and drug metabolism is a key area of pharmacogenomics research, shedding light on how genetic variations affect the metabolism of drugs. Investigations into the genotypes of enzymes like CYP2D6 and SULT1A1, which are involved in the metabolism of drugs such as tamoxifen, underscore the importance of genetic factors in the pharmacokinetics and dynamics of therapeutic agents (J. Gjerde et al., 2008). Understanding these genetic influences can inform the development and application of compounds like "N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide" by identifying potential genetic markers for sensitivity or resistance to such compounds.

Mécanisme D'action

Mode of Action

It’s known that the compound is involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound is also involved in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

The compound’s involvement in the Suzuki–Miyaura cross-coupling reaction and catalytic protodeboronation of alkyl boronic esters suggests it plays a role in carbon–carbon bond formation and alkene hydromethylation .

Action Environment

It’s known that boronic acids and their esters, which are related to this compound, are only marginally stable in water .

Propriétés

IUPAC Name |

N-cyclohexyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h9-12,16-17H,1-8,13-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLFDBLANXFTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2885222.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)

![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)

![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)

![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)